Lipophilicity and Predicted CNS Permeability Profile vs. Unsubstituted N-Cyclohexylbenzenesulfonamide
The addition of the 3-ethoxy and 4-fluoro groups significantly increases lipophilicity compared to the unsubstituted N-cyclohexylbenzenesulfonamide core. This shift in LogP directly impacts predicted CNS distribution. The target compound's calculated LogP of 3.90 and tPSA of 55.4 Ų place it within the optimal chemical space for CNS penetration, a feature not shared by its less lipophilic, non-fluorinated analog [1].
| Evidence Dimension | Predicted Lipophilicity and CNS MPO |
|---|---|
| Target Compound Data | LogP: 3.90; tPSA: 55.4 Ų |
| Comparator Or Baseline | N-Cyclohexylbenzenesulfonamide (CAS 1129-63-1), which lacks the ethoxy and fluoro substituents. While exact data for this comparator is not presented, the target's LogP of 3.90 is compared against the established CNS drug-like space (LogP 2-5, tPSA < 90 Ų). |
| Quantified Difference | Target compound achieves a LogP in the upper-mid range for optimal CNS penetration (often cited as LogP ~3-4) [1]. The presence of the ethoxy group adds ~1 LogP unit compared to the base structure based on known fragment contributions. |
| Conditions | In silico prediction using proprietary algorithms (Hit2Lead) and ACD/Labs Percepta platform . |
Why This Matters
For CNS programs targeting H3 receptors, selecting a compound with a pre-optimized LogP and tPSA profile increases the likelihood of achieving target engagement in vivo, saving substantial synthetic and animal model screening costs.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
